Delphinidin 3-galactoside
Overview
Description
Delphinidin 3-galactoside, also known as Delphinidin 3-O-β-D-galactoside chloride, is a naturally occurring water-soluble flavonoid found in various fruits and vegetables . It is a purple-colored plant pigment that occurs in a variety of berries, eggplant, roselle, and wine . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .
Synthesis Analysis
Delphinidin 3-galactoside is synthesized from p-coumaric acid, coumaroyl-CoA, and malonyl-CoA from the phenylpropanoid pathway . It is found in a variety of glycosidic forms ranging from glucoside to arabinoside .Molecular Structure Analysis
The empirical formula of Delphinidin 3-galactoside is C21H21ClO12, and its molecular weight is 500.84 . The structure of Delphinidin 3-galactoside includes three rings, two phenolic (A, B) and one pyran © rings .Physical And Chemical Properties Analysis
Delphinidin 3-galactoside is a powder with a melting point of 150 °C . It is stored at a temperature of -20°C .Scientific Research Applications
Antioxidant and Protective Role
Delphinidin-3-O-galactoside (D3G) is recognized for its antioxidant activity. Inoue et al. (2012) found that D3G protected mouse hepatocytes from cytotoxicity induced by (-)-epigallocatechin-3-gallate (EGCG), suggesting its potential in shielding cells from oxidative damage. The study highlighted D3G's role in upregulating protective proteins like heme oxygenase-1 and heat shock protein 70, which could mitigate endoplasmic reticulum (ER) stress (Inoue et al., 2012).
Enzyme Inhibition Properties
Chen et al. (2021) investigated D3G's inhibitory effects on tyrosinase, an enzyme involved in pigment formation. The study revealed that D3G could inhibit tyrosinase activity, which could be beneficial for applications in cosmetic and dermatological formulations (Chen et al., 2021).
Anti-Angiogenic Effects
Barkallah et al. (2021) demonstrated the enhancement of D3G's anti-angiogenic effects when encapsulated within small extracellular vesicles. This study underscores the potential of D3G in targeting angiogenesis-related diseases, including cancer and pathologies associated with excessive vascularization (Barkallah et al., 2021).
Anti-Adipogenic and Metabolic Regulation
Rahman et al. (2016) reported that Delphinidin, a major anthocyanin which includes D3G, can inhibit adipogenesis in pre-adipocyte differentiation. This suggests its potential in addressing metabolic diseases like obesity through the modulation of lipid metabolism (Rahman et al., 2016).
Antimicrobial and Anti-Inflammatory Effects
Cheng et al. (2014) explored the anti-inflammatory activity of blueberry polyphenols, which include D3G. Their research indicated that these compounds can modulate pro-inflammatory cytokines, which is significant for developing treatments against chronic inflammation and related diseases (Cheng et al., 2014).
Anti-Cancer Potential
Jeong et al. (2016) studied Delphinidin's impact on apoptosis in human prostate cancer cells. The study revealed that Delphinidin, including its forms like D3G, can induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent (Jeong et al., 2016).
Future Directions
Delphinidin 3-galactoside is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . The review by Asif Husain et al. aims to open pathways for further exploration and research investigation on the true potential of the naturally occurring purple pigment (Delphinidin) in its anthocyanidin and anthocyanin forms beyond nutrition .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delphinidin 3-galactoside | |
CAS RN |
28500-00-7 | |
Record name | Delphinidin galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DELPHINIDIN 3-GALACTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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